molecular formula C8H7F3N2O2 B1343229 Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate CAS No. 304693-64-9

Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate

Numéro de catalogue: B1343229
Numéro CAS: 304693-64-9
Poids moléculaire: 220.15 g/mol
Clé InChI: LRUCUGOOQHJEQP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 304693-64-9) is a high-purity pyrimidine derivative of significant value in research and development, particularly in medicinal chemistry and drug discovery. The compound features a molecular formula of C8H7F3N2O2 and a molecular weight of 220.15 g/mol . Its structure incorporates a carboxylate ester and a trifluoromethyl group on a pyrimidine ring, a scaffold widely recognized for its prevalence in biologically active molecules. The ester group serves as a versatile synthetic handle for further functionalization, allowing researchers to synthesize a wide array of carboxylic acids, amides, and other derivatives. The presence of the trifluoromethyl group is strategically important, as it can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a key moiety in the design of new pharmaceutical agents . As a solid substance, it requires specific storage conditions, recommending an inert atmosphere and temperatures between 2-8°C to maintain stability . Researchers should handle this material with appropriate precautions. The compound has associated hazard warnings for causing skin irritation, serious eye irritation, and respiratory irritation . Always refer to the Safety Data Sheet (SDS) before use and employ proper personal protective equipment (PPE). This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c1-2-15-6(14)5-3-12-7(13-4-5)8(9,10)11/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUCUGOOQHJEQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00620348
Record name Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304693-64-9
Record name Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate can be synthesized through the reaction of 2-(trifluoromethyl)pyrimidine with ethyl chloroformate in the presence of a base . The reaction typically involves the following steps:

    Starting Materials: 2-(trifluoromethyl)pyrimidine and ethyl chloroformate.

    Catalyst: A base such as sodium carbonate or potassium carbonate.

    Reaction Conditions: The reaction is carried out under reflux conditions in an appropriate solvent, such as toluene or dichloromethane.

    Product Isolation: The product is isolated by extraction and purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively.

Major Products Formed

    Substitution: Formation of various substituted pyrimidine derivatives.

    Oxidation: Conversion to pyrimidine-5-carboxylic acid derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Hydrolysis: Formation of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid.

Applications De Recherche Scientifique

Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate has several applications in scientific research:

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

A detailed comparison of ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate with its analogs is presented below, focusing on substituent effects, biological activity, and physicochemical properties.

Pyrimidine-Based Analogs with Trifluoromethyl Groups

Compound Name Substituents (Positions) Biological Activity (IC₅₀ or EC₅₀) Key Findings References
Ethyl 2-(trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylate -CF₃ (C2), -COOEt (C5), -CF₃-pyridinyl (C4) Not reported Enhanced solubility due to pyridinyl group; used as an intermediate for carboxylic acid derivatives .
Ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate -CF₃ (C2), -NH₂ (C4), -COOEt (C5) Not reported Amino group at C4 improves hydrogen-bonding potential; used in agrochemical intermediates .
Ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))-N-methylamino]-4-(trifluoromethyl)pyrimidine-5-carboxylate -CF₃ (C4), -N-methylamino-pyrrolinyl (C2), -COOEt (C5) AP-1/NF-κB inhibition: ~50 nM Most potent analog ; N-methylation enhances cellular permeability and target engagement .

Non-Trifluoromethyl Pyrimidine Derivatives

Compound Name Substituents (Positions) Biological Activity (IC₅₀ or EC₅₀) Key Findings References
Ethyl 4-(fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate -F-phenyl (C4), -CH₃ (C6), -COOEt (C5) Not reported Tetrahydropyrimidine ring introduces conformational flexibility; potential for kinase inhibition .
Ethyl 2-(methylthio)pyrimidine-5-carboxylate -SCH₃ (C2), -COOEt (C5) BTK inhibition: <100 nM Methylthio group improves covalent binding to cysteine residues in kinases .
Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate -CF₃ (C2), -OH (C4), -COOEt (C5) Not reported Hydroxyl group at C4 increases polarity, reducing membrane permeability .

Physicochemical and Structural Insights

  • Electron-Withdrawing Effects : The -CF₃ group at C2 increases electron deficiency in the pyrimidine ring, enhancing reactivity toward nucleophilic substitution (e.g., ester hydrolysis to carboxylic acids) .
  • Conformational Flexibility : Analogs with tetrahydropyrimidine rings (e.g., compound in ) exhibit puckered conformations, which may alter binding kinetics compared to planar pyrimidines .
  • Solubility vs. Potency: Pyridinyl or amino substituents (e.g., ) improve aqueous solubility but may reduce cellular uptake due to increased hydrophilicity.

Activité Biologique

Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring with a trifluoromethyl group at the 2-position and an ethyl ester at the 5-position. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can lead to the inhibition of critical pathways involved in disease progression, particularly in cancer and viral infections.

  • Anticancer Activity : this compound has shown potential as an inhibitor of various cancer cell lines. It may induce apoptosis and inhibit cell proliferation by targeting key signaling pathways involved in tumor growth.
  • Antiviral Properties : Research indicates that this compound may possess antiviral activity, potentially acting against viruses by inhibiting their replication mechanisms or interfering with viral protein functions.

Biological Activity Data

The following table summarizes key biological activities reported for this compound and related compounds:

Biological Activity Target/Cell Line IC50/EC50 (µM) Reference
AnticancerMCF-7 (breast cancer)8.43
AntiviralZIKV2.4
AntimicrobialE. coli0.0227
AntifungalB. cinerea96.76% inhibition

Case Studies

  • Anticancer Efficacy : A study demonstrated that this compound exhibited significant cytotoxic effects on MCF-7 cells, with an IC50 value of 8.43 µM, indicating its potential as a therapeutic agent in breast cancer treatment .
  • Antiviral Activity : In vitro studies have shown that this compound effectively inhibits Zika virus (ZIKV) replication, with an EC50 value of 2.4 µM, suggesting its utility in developing antiviral therapies .
  • Antimicrobial Properties : The compound has also been tested against various bacterial strains, showing potent activity against E. coli with an IC50 value as low as 0.0227 µM, highlighting its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate for laboratory handling and experimental design?

  • Key Properties :

  • Molecular Weight : 220.15 g/mol; Density : 1.344 g/cm³; Boiling Point : 194.4°C at 760 mmHg (extrapolated) .
  • LogP : 1.67, indicating moderate lipophilicity, which influences solubility in organic solvents .
  • Storage : Stable under inert atmospheres at 2–8°C to prevent hydrolysis or degradation .
    • Methodological Note : Prioritize anhydrous conditions for reactions involving nucleophiles or bases to avoid side reactions with the ester group.

Q. What synthetic routes are commonly used to prepare this compound, and what are the critical reaction parameters?

  • Synthesis Strategies :

  • Coupling Reactions : Used in Suzuki-Miyaura cross-coupling with boronic acids (e.g., 6-(trifluoromethyl)pyridin-3-ylboronic acid) under palladium catalysis to introduce aryl/heteroaryl groups at the 4-position of the pyrimidine ring .
  • Functional Group Transformations : Reduction of the ester to an aldehyde using diisobutylaluminum hydride (DIBAL-H) at -78°C in dichloromethane, followed by careful acidic quenching to prevent over-reduction .
    • Optimization Tips : Monitor reaction progress via LCMS (e.g., [M+H]+ = 366 for coupled products) and HPLC retention times (e.g., 1.26 minutes under TFA-modified conditions) .

Advanced Research Questions

Q. How can this compound be functionalized to synthesize bioactive pyrimidine derivatives, and what analytical methods validate these transformations?

  • Derivatization Approaches :

  • Hydrolysis : Convert the ester to a carboxylic acid using 2 M HCl or LiOH, achieving >85% yield. Characterize products via 1H^1H NMR (e.g., δ 8.83 ppm for the pyrimidine proton) and elemental analysis .
  • Cross-Coupling : Introduce electron-deficient aryl groups via Pd-mediated coupling, optimizing ligand choice (e.g., XPhos) for C–H activation at the 4-position .
    • Mechanistic Insight : The trifluoromethyl group enhances electron-deficient character, directing electrophilic substitution to the 4-position. DFT calculations can predict regioselectivity in complex reactions.

Q. What experimental strategies resolve contradictions in reaction yields when using this compound under varying catalytic conditions?

  • Case Study : Discrepancies in Suzuki coupling yields (40–90%) may arise from:

  • Catalyst Poisoning : Trace moisture or oxygen degrades Pd catalysts. Use rigorously anhydrous solvents and Schlenk techniques .
  • Steric Effects : Bulky boronic acids (e.g., 3,5-bis(trifluoromethyl)phenyl) require higher temperatures (80–100°C) and prolonged reaction times .
    • Troubleshooting : Employ DoE (Design of Experiments) to optimize parameters like catalyst loading, solvent polarity, and base strength. Validate purity via 19F^{19}F NMR to detect trifluoromethyl group retention .

Q. How can computational modeling guide the design of this compound derivatives with enhanced binding to biological targets?

  • In Silico Strategies :

  • Docking Studies : Model interactions with NF-κB or AP-1 transcription factors, focusing on hydrogen bonding with the carboxylate/ester groups and hydrophobic contacts with the trifluoromethyl moiety .
  • QSAR Analysis : Correlate substituent electronic effects (Hammett σ values) with inhibitory activity to prioritize synthetic targets .
    • Validation : Compare predicted binding affinities with experimental IC50_{50} values from luciferase reporter assays .

Methodological Best Practices

  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradients) for intermediates. For polar derivatives, switch to reverse-phase HPLC with acetonitrile/water .
  • Safety : The compound may release toxic HF upon decomposition. Use fluoropolymer-coated glassware and calcium gluconate gel for spill management .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.